

5-Nitrobenzo[d]oxazol-2(3H)-one: A Technical Review

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazol-2(3H)-one

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Introduction

5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a nitro group at the 5-position of the benzoxazolone ring system can significantly influence its electronic properties and biological activity. This technical guide provides a comprehensive review of the available literature on **5-Nitrobenzo[d]oxazol-2(3H)-one**, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties

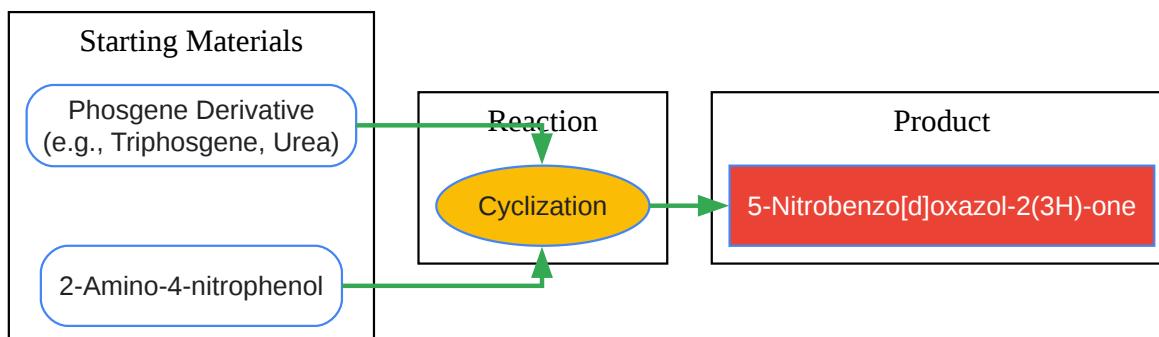
5-Nitrobenzo[d]oxazol-2(3H)-one is a solid at room temperature, typically appearing as a light yellow to yellow powder.^{[1][2]} Key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3889-13-2	[1] [3]
Molecular Formula	C ₇ H ₄ N ₂ O ₄	[1] [3]
Molecular Weight	180.12 g/mol	[1]
Appearance	Light yellow to yellow solid	[1] [2]
Melting Point	242 °C	[1]
Purity	≥95% (commercially available)	[3]
Storage	2-8°C	[1] [3]

Synthesis

A common synthetic route to nitro-substituted benzoxazolones involves a two-step process: the cyclization of an aminophenol to form the benzoxazolone core, followed by nitration. A plausible and efficient method for the synthesis of **5-Nitrobenzo[d]oxazol-2(3H)-one** starts with the cyclization of 2-amino-4-nitrophenol.

A general procedure involves the reaction of the appropriately substituted o-aminophenol with urea or a phosgene equivalent. For instance, a Chinese patent describes the synthesis of a benzoxazolone intermediate by reacting o-aminophenol with urea in the presence of sulfuric acid. This intermediate is then subjected to nitration to yield the nitro-benzoxazolone.[\[4\]](#)



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Figure 1: General synthesis pathway for **5-Nitrobenzo[d]oxazol-2(3H)-one**.

Experimental Protocol: Synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one

While a specific detailed protocol for the direct synthesis from 2-amino-4-nitrophenol is not readily available in the reviewed literature, a general method can be inferred from the synthesis of related benzoxazolone derivatives.

Materials:

- 2-Amino-4-nitrophenol
- Triphosgene or Urea
- Anhydrous solvent (e.g., Toluene, Dioxane)
- Base (e.g., Triethylamine, Pyridine)

Procedure:

- A solution of 2-amino-4-nitrophenol in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
- A suitable base is added to the solution.
- A solution of a phosgene equivalent (e.g., triphosgene in the same solvent) is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
- The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction.
- The crude product is then purified by recrystallization or column chromatography to yield **5-Nitrobenzo[d]oxazol-2(3H)-one**.

Spectral Data

The structural characterization of **5-Nitrobenzo[d]oxazol-2(3H)-one** is confirmed by various spectroscopic techniques.

Spectral Data	Key Features
¹³ C NMR (DMSO-d ₆)	Signals corresponding to the aromatic and carbonyl carbons of the benzoxazolone core.
IR (KBr)	Characteristic absorption bands for the N-H, C=O (lactone), and NO ₂ functional groups.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity

While the biological activity of **5-Nitrobenzo[d]oxazol-2(3H)-one** itself is not extensively documented in the available literature, numerous studies have highlighted the significant therapeutic potential of its derivatives. The benzoxazolone scaffold is a key component in compounds exhibiting a broad spectrum of pharmacological activities.

Antimicrobial Activity of Benzoxazolone Derivatives

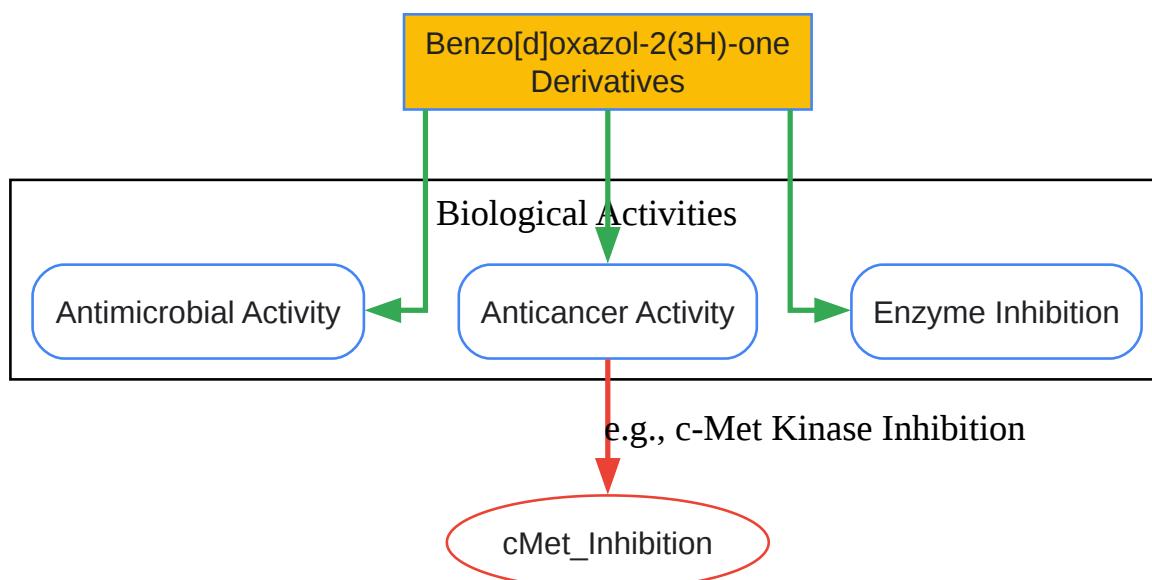
Derivatives of benzoxazol-2(3H)-one have been reported to possess significant antimicrobial properties. For instance, various synthesized benzoxazole derivatives have shown activity against a range of bacterial and fungal strains.[\[5\]](#)

Anticancer Activity of Benzoxazolone Derivatives

The anticancer potential of benzoxazolone derivatives is a prominent area of research. Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines. For example, novel benzo[d]oxazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines, with some compounds identified as lead molecules.[\[6\]](#) Furthermore, other derivatives have been investigated as inhibitors of c-Met kinase, a target in cancer therapy.[\[7\]](#)

Enzyme Inhibition by Benzoxazolone Derivatives

The benzoxazolone core has been utilized in the design of various enzyme inhibitors. For instance, derivatives of benzo[d]oxazol-2(3H)-one have been explored as c-Met kinase inhibitors for anticancer applications.^[7] The structural features of the benzoxazolone ring allow for interactions with the active sites of various enzymes, making it a valuable scaffold for the development of targeted therapeutics.



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Figure 2: Overview of the biological activities of benzoxazolone derivatives.

Conclusion

5-Nitrobenzo[d]oxazol-2(3H)-one is a readily synthesizable heterocyclic compound. While direct biological data on this specific molecule is limited in the public domain, the extensive research on its derivatives highlights the significant potential of the benzoxazolone scaffold in drug discovery and development. The presence of the nitro group at the 5-position offers a site for further chemical modification, enabling the generation of diverse libraries of compounds for screening against various therapeutic targets. Future research should focus on the comprehensive biological evaluation of **5-Nitrobenzo[d]oxazol-2(3H)-one** itself to fully elucidate its pharmacological profile and potential as a lead compound for the development of novel therapeutics.

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